N-Ethylnicotinamide
Overview
Description
N-Ethylnicotinamide is a derivative of nicotinic acid, which is a form of vitamin B3 or niacin. It is structurally related to nicotinamide, a compound that plays a vital role in the metabolism of cells and is involved in the synthesis of coenzymes like NAD and NADP. The ethyl group attached to the nitrogen atom of the pyridine ring distinguishes it from its parent compound, nicotinamide.
Synthesis Analysis
The synthesis of N-Ethylnicotinamide-related compounds often involves the introduction of functional groups to the nicotinamide ring. For instance, the synthesis of fluoronicotinamide derivatives, as mentioned in the discovery of [18F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide, is achieved through a facile and high-yielding one-step process, which is significant for the development of PET imaging radiotracers .
Molecular Structure Analysis
The molecular structure of N-Ethylnicotinamide derivatives can be complex, as seen in the solid-state structure of N-[2-(N,N-diisopropylamino)ethyl]-2-oxo-1-pyrrolidinacetamide sulphate. X-ray analysis and 1H NMR studies have been used to determine the conformational properties of such compounds, revealing details like bond angles, distances, and the conformation of heterocyclic rings .
Chemical Reactions Analysis
N-Ethylnicotinamide and its derivatives can form complexes with various metals. For example, N,N-diethylnicotinamide-acetylsalicylato complexes with Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized and characterized. These complexes involve monodentate coordination through the nitrogen of the pyridine ring and the acidic oxygen .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Ethylnicotinamide derivatives can be studied through various spectroscopic and analytical techniques. For instance, the fluorimetric estimation of N1-methylnicotinamide, a related compound, involves the measurement of fluorescence after specific treatments, which is useful for differentiating it from other compounds like coenzymes .
Scientific Research Applications
Teratogenic Effects in Chicken Eggs
Experiments with N-Ethylnicotinamide and acetazolamide injected into chicken eggs showed teratogenic effects, such as abnormalities in the upper beak and malformations of long bones. This study indicates the potential effects of N-Ethylnicotinamide on embryonic development in avian species (Landauer & Wakasugi, 1967).
Metabolism in Horses
N-Ethylnicotinamide was identified as an intermediate metabolite in the urine of horses treated with nikethamide (N,N-diethylnicotinamide), suggesting its role in the metabolism and excretion processes in equine species (Delbeke & Debackere, 1976).
Renal Cationic Transport and Plasma Flow
A study on N1-Methylnicotinamide, a cationic metabolite of nicotinamide, involved N-Ethylnicotinamide as an internal standard in an HPLC method for determining renal cationic transport and plasma flow in humans (Musfeld et al., 2001).
Use in Fluorimetric Methods
N-Ethylnicotinamide has been used in the development of fluorimetric methods for quantitating N1-methylnicotinamide and nicotinamide in serum, suggesting its application in biochemical assays (Clark, Halpern, & Smith, 1975).
Gas-Liquid Chromatography of Niacin and Niacinamide
In the field of analytical chemistry, N-Ethylnicotinamide was investigated for its role in the gas-liquid chromatography of niacin and niacinamide, highlighting its utility in chromatographic analysis (Prosser & Sheppard, 1968).
Melanoma PET Imaging
N-Ethylnicotinamide derivatives were explored in the development of radiotracers for PET melanoma imaging. This indicates its potential application in medical imaging and cancer research (Greguric et al., 2009).
NAD Biosynthesis
N-Ethylnicotinamide was mentioned in a study on the enzymatic synthesis of nicotinamide adenine dinucleotide (NAD) from 3-hydroxyanthranilic acid, pointing to its relevance in biochemical pathways related to NAD biosynthesis (Nishizuka & Hayaishi, 1963).
Biomarkers of Carcinogenic Risk
Research on biomarkers of potential carcinogenic risk from in vivo metabolism of ethylene to ethylene oxide mentioned N-Ethylnicotinamide, suggesting its involvement in toxicological studies (Walker et al., 2000).
Inhibition of cAMP Phosphodiesterase
A study on the inhibition of cAMP phosphodiesterase by nicotinamide and its homologues, including N-Ethylnicotinamide, provides insights into its potential biochemical interactions and applications (Shimoyama et al., 1975).
properties
IUPAC Name |
N-ethylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-10-8(11)7-4-3-5-9-6-7/h3-6H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOAHASJYIUCBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195719 | |
Record name | N-Ethylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethylnicotinamide | |
CAS RN |
4314-66-3 | |
Record name | N-Ethylnicotinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4314-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethylnicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004314663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethylnicotinamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62008 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Ethylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethylnicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.120 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ETHYLNICOTINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G18T31MNW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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